N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EMD 57283, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a selective inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in the regulation of synaptic glycine levels in the central nervous system.
Mechanism of Action
EMD 57283 acts as a selective inhibitor of N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this compound, EMD 57283 increases the levels of glycine in the synapse, which enhances the activity of NMDA receptors and promotes the release of neurotransmitters such as glutamate.
Biochemical and Physiological Effects:
EMD 57283 has been shown to have several biochemical and physiological effects, including the enhancement of NMDA receptor activity, the promotion of glutamate release, and the modulation of synaptic plasticity. This compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of EMD 57283 is its selectivity for N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which makes it a useful tool for studying the role of glycine in synaptic transmission and plasticity. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on EMD 57283, including the investigation of its potential therapeutic applications in neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound modulates synaptic plasticity and cognitive function.
Synthesis Methods
The synthesis of EMD 57283 involves several steps, including the reaction of 2-ethyl-6-methylphenylamine with chloroacetyl chloride to produce N-(2-ethyl-6-methylphenyl)-N-(chloroacetyl)amine. This intermediate is then reacted with N-ethylglycine and phenylsulfonyl chloride to produce EMD 57283.
Scientific Research Applications
EMD 57283 has been extensively studied for its potential use in various scientific research applications, including the treatment of neurological disorders such as schizophrenia, Alzheimer's disease, and neuropathic pain. This compound has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes in the brain.
properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-16-11-9-10-15(3)19(16)20-18(22)14-21(5-2)25(23,24)17-12-7-6-8-13-17/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQQZCVKTFXWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(CC)S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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